molecular formula C14H17N5O B2694745 (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone CAS No. 321533-75-9

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone

Cat. No.: B2694745
CAS No.: 321533-75-9
M. Wt: 271.324
InChI Key: COHARPYUDZYUID-UHFFFAOYSA-N
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Description

(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.324. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has demonstrated the synthesis of heterocyclic compounds, including pyrazole and pyridine derivatives, with significant anticancer and antimicrobial activities. For instance, compounds synthesized by incorporating biologically active heterocyclic entities, such as oxazole, pyrazoline, and pyridine, were evaluated against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing that some compounds exhibited high potency. Additionally, these compounds showed promising in vitro antibacterial and antifungal activities, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antiviral Activities

Another study reported the synthesis of pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, showcasing significant improvement in binding affinity and selectivity toward the A1 receptor subtype compared to other pyrazolo-pyridines previously reported. This highlights their potential application in developing treatments for diseases mediated by A1 adenosine receptors (Manetti et al., 2005).

Antifungal Activities

Research into (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has revealed their promising effect on antifungal activity. The study suggests that specific substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal activity, offering insights into the development of new antifungal agents (Lv et al., 2013).

Anti-inflammatory and Bronchodilatory Activities

Investigations into dual PDE3/4 inhibitors have identified compounds with potent combined bronchodilatory and anti-inflammatory activity, which could be highly valuable for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). This research outlines the potential of bicyclic heteroaromatic-dihydropyridazinones in the pharmaceutical development of new treatments for inflammatory respiratory diseases (Ochiai et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known as 1-methyl-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine, are inflammatory mediators such as TNF-α and IL-1β . These targets play a crucial role in the inflammatory process, which is a protective, dynamic, and adaptive reaction of the human body against any aggressive agent .

Mode of Action

The compound this compound interacts with its targets by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in the alleviation of inflammation, as evidenced by a decrease in the number of writhings induced by acetic acid in a dose-dependent manner .

Biochemical Pathways

The compound this compound affects the inflammatory pathway. It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity . The downstream effects of these actions include the reduction of pain and inflammation .

Pharmacokinetics

The compound was administered orally in animal models, suggesting that it has sufficient bioavailability for oral administration

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the number of writhings induced by acetic acid, a decrease in paw licking time in the second phase of the formalin test, and a reduction in oedema formation . These effects suggest that the compound has significant anti-nociceptive and anti-inflammatory effects .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-7-9-18(10-8-17)14(20)12-3-4-13(15-11-12)19-6-2-5-16-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHARPYUDZYUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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